molecular formula C10H11ClFNO B12082739 N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine

N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine

Cat. No.: B12082739
M. Wt: 215.65 g/mol
InChI Key: RPUWKPPMESJUGD-UHFFFAOYSA-N
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Description

N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine is an organic compound that features a unique combination of a chloro-fluorophenyl group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with oxetan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups can enhance the compound’s binding affinity and selectivity towards these targets. The oxetane ring can also play a role in stabilizing the compound’s conformation and improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(2-chloro-4-methylphenyl)-3-(3-fluorophenyl)-2-propenamide

Uniqueness

N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The oxetane ring also imparts distinct properties, such as increased stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine

InChI

InChI=1S/C10H11ClFNO/c11-10-7(2-1-3-9(10)12)4-13-8-5-14-6-8/h1-3,8,13H,4-6H2

InChI Key

RPUWKPPMESJUGD-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NCC2=C(C(=CC=C2)F)Cl

Origin of Product

United States

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